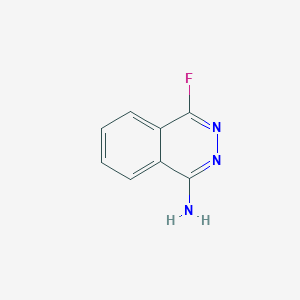![molecular formula C12H20F2N2O2 B13019592 tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)
tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₀F₂N₂O₂ and a molecular weight of 262.30 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane core with two fluorine atoms and a tert-butyl ester group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of tert-Butyl 9,9-difluoro-1,7-diazaspiro[44]nonane-7-carboxylate typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the synthesis if needed.
Chemical Reactions Analysis
tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms and the spirocyclic structure play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: Similar structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with different substitution patterns, affecting its chemical behavior and applications.
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(5-4-6-15-11)12(13,14)8-16/h15H,4-8H2,1-3H3 |
InChI Key |
NEYOZLGFLTVZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCN2)C(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


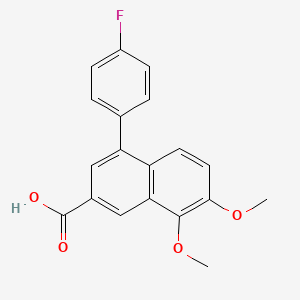
![1,7-Diazaspiro[3.6]decane](/img/structure/B13019519.png)
![tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13019520.png)
![3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13019521.png)
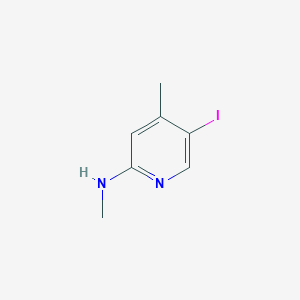
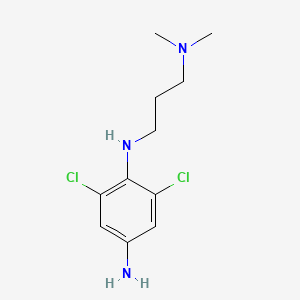
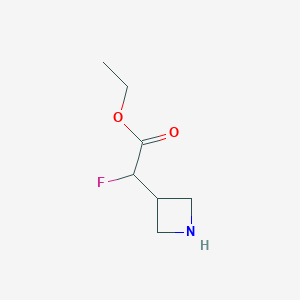
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B13019537.png)
![tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13019545.png)
![5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide](/img/structure/B13019552.png)
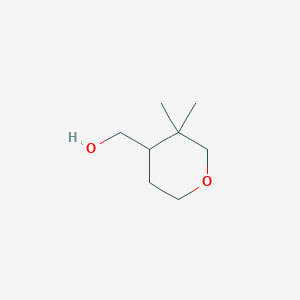
![4-Methoxythiazolo[4,5-c]pyridin-2-amine](/img/structure/B13019581.png)
![tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B13019588.png)
